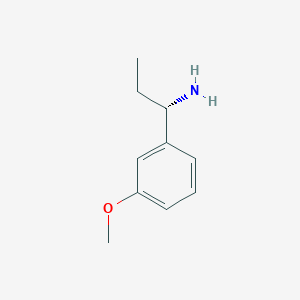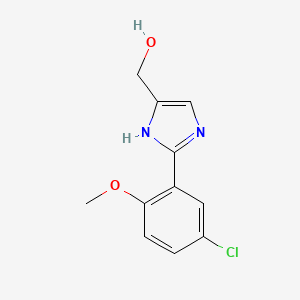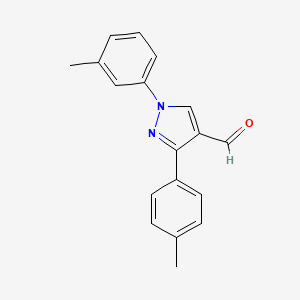
Cortodoxone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cortodoxone-d5, also known as 11-Deoxycortisol-d5, is a deuterium-labeled version of 11-Deoxycortisol. It is an endogenous glucocorticoid steroid hormone and a metabolic intermediate toward cortisol. This compound is used primarily in scientific research as a stable isotope-labeled internal standard for various analytical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cortodoxone-d5 is synthesized by incorporating deuterium atoms into the 11-Deoxycortisol molecule. The deuterium atoms are typically introduced through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as preparative high-performance liquid chromatography (HPLC) to achieve the desired level of deuterium incorporation .
Analyse Chemischer Reaktionen
Types of Reactions
Cortodoxone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to cortisol through the action of 11β-hydroxylase.
Reduction: Reduction of the carbonyl group to form hydroxyl derivatives.
Substitution: Replacement of hydrogen atoms with deuterium atoms during synthesis
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and specific enzymes like 11β-hydroxylase.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Deuterated reagents and solvents are employed to achieve deuterium incorporation
Major Products
The major products formed from these reactions include cortisol (from oxidation) and various hydroxyl derivatives (from reduction). The deuterium-labeled versions of these products are used as internal standards in analytical applications .
Wissenschaftliche Forschungsanwendungen
Cortodoxone-d5 is widely used in scientific research for various applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of 11-Deoxycortisol and related compounds.
Biology: Employed in studies of steroid metabolism and enzyme kinetics.
Medicine: Used in clinical research to study disorders related to cortisol production, such as congenital adrenal hyperplasia and Cushing’s syndrome.
Industry: Utilized in the development and validation of analytical methods for the detection and quantification of steroid hormones
Wirkmechanismus
Cortodoxone-d5 exerts its effects by acting as a stable isotope-labeled analog of 11-Deoxycortisol. It is used as an internal standard in analytical methods to ensure accurate quantification of 11-Deoxycortisol and related compounds. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise differentiation from the non-labeled compound in mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Deoxycortisol: The non-labeled version of Cortodoxone-d5, used as a metabolic intermediate toward cortisol.
Cortisol: The active glucocorticoid hormone produced from 11-Deoxycortisol.
Cortexolone: Another glucocorticoid steroid hormone with similar properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds, making it an essential tool in scientific research .
Eigenschaften
Molekularformel |
C21H30O4 |
|---|---|
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i3D2,5D2,11D |
InChI-Schlüssel |
WHBHBVVOGNECLV-NGKMQDFHSA-N |
Isomerische SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)CO)O)C)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid](/img/structure/B12048613.png)
![N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12048615.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12048621.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048629.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12048633.png)

![1-[(4-Ethylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12048639.png)




![1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12048678.png)
![Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12048679.png)

